Remdesivir-D5

Description

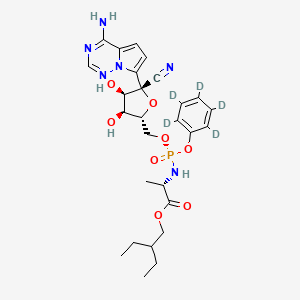

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i6D,7D,8D,9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWYLEGWBNMMLJ-ZOXPTPMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[P@](=O)(N[C@@H](C)C(=O)OCC(CC)CC)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N6O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical synthesis and purification of Remdesivir-D5

An In-depth Technical Guide on the Chemical Synthesis and Purification of Remdesivir-D5

Introduction

Remdesivir (GS-5734) is a nucleoside analog with broad-spectrum antiviral activity. It is a prodrug that metabolizes in the body to its active form, which inhibits viral RNA-dependent RNA polymerase, leading to the termination of viral RNA transcription.[1][2] this compound is a deuterated version of Remdesivir, where five hydrogen atoms on the phenoxy group are replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies, as it has the same chemical properties as Remdesivir but a different mass.[3]

This technical guide provides a detailed overview of the , intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound

The synthesis of this compound involves the preparation of the deuterated phosphoramidate moiety and its subsequent coupling with the nucleoside core, GS-441524. The overall synthetic strategy is adapted from established routes for Remdesivir.[1][4][5]

Synthesis of Deuterated Phosphoramidate Moiety

The key to synthesizing this compound is the preparation of the pentadeuterated phosphoramidate fragment. This is achieved by using deuterated phenol (Phenol-D6) as a starting material.

Experimental Protocol: Synthesis of (2-Ethylbutyl)-(S)-alaninate (S)-((pentadeuteriophenoxy)phosphoryl) chloride

-

Step 1: Preparation of Phenyl-D5 phosphorodichloridate.

-

To a cooled (0 °C) solution of phosphoryl chloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq).

-

Slowly add Phenol-D6 (1.0 eq) dissolved in anhydrous dichloromethane.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride salt.

-

The filtrate containing the crude Phenyl-D5 phosphorodichloridate is concentrated under reduced pressure and used in the next step without further purification.

-

-

Step 2: Coupling with L-Alanine 2-ethylbutyl ester.

-

Dissolve L-Alanine 2-ethylbutyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add the crude Phenyl-D5 phosphorodichloridate (1.05 eq) from the previous step.

-

Add triethylamine (2.2 eq) dropwise to the reaction mixture.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product is a diastereomeric mixture of the desired phosphoramidoyl chloridate, which can be purified by column chromatography or used directly in the next step. For higher purity, chiral separation can be performed.[6]

-

Synthesis of the Nucleoside Core (GS-441524)

The synthesis of the parent nucleoside, GS-441524, has been well-established and is a crucial intermediate for Remdesivir synthesis.[5] Several synthetic routes starting from D-ribose have been reported.[4][7]

Final Coupling and Deprotection to Yield this compound

The final step is the coupling of the deuterated phosphoramidate moiety with the protected GS-441524 nucleoside, followed by deprotection.

Experimental Protocol: Synthesis of this compound

-

Step 1: Protection of GS-441524.

-

To a suspension of GS-441524 (1.0 eq) in an appropriate solvent (e.g., THF), add a suitable protecting group for the 2' and 3'-hydroxyl groups of the ribose. A common strategy is the formation of an acetonide using 2,2-dimethoxypropane in the presence of an acid catalyst.[6]

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and extract the protected nucleoside. The crude product is purified by column chromatography.

-

-

Step 2: Coupling Reaction.

-

Dissolve the protected GS-441524 (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl) (1.1 eq), and stir for 30 minutes.[5]

-

Slowly add a solution of the deuterated phosphoramidoyl chloridate (1.2 eq) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 3: Deprotection.

-

Dissolve the crude protected this compound in a suitable solvent system for deprotection of the acetonide group, such as a solution of acetic acid in isopropanol or aqueous formic acid.[5]

-

Stir the reaction at room temperature or with gentle heating until the deprotection is complete.

-

Neutralize the reaction mixture and extract the crude this compound.

-

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Purification of this compound

The purification of this compound is a critical step to ensure high purity, which is essential for its use as an analytical standard. The primary method for purification is high-performance liquid chromatography (HPLC).

Experimental Protocol: Purification of this compound

-

Crude Purification:

-

The crude product obtained after the final deprotection step is first purified by flash column chromatography on silica gel.

-

A gradient elution system, typically with dichloromethane and methanol, is used to separate the bulk of the impurities.

-

-

Final Purification by Preparative HPLC:

-

The partially purified product is then subjected to reversed-phase preparative HPLC for final purification.[8]

-

A C18 column is commonly used.[9]

-

The mobile phase typically consists of a mixture of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape.[10][11]

-

A gradient elution method is employed, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase.

-

Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure (lyophilization is often preferred) to yield this compound as a solid.

-

-

Diastereomer Separation (if necessary):

Purification Workflow

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of Remdesivir and its analogs. Data for this compound is expected to be comparable.

Table 1: Synthesis Yields

| Step | Product | Typical Yield (%) | Reference |

| Nucleoside Synthesis | GS-441524 | - | - |

| Phosphoramidation & Deprotection | Remdesivir | 85% (from GS-441524) | [5] |

| Overall Synthesis | Remdesivir | 14.7% | [4] |

| Overall Synthesis | Remdesivir | 25% | [7] |

Table 2: Purification and Final Product Characteristics

| Parameter | Value | Method | Reference |

| Final Purity | > 99.4% | HPLC | [5][13] |

| Diastereomeric Ratio (d.r.) | 99.9:0.1 | Chromatography | [5] |

| Isotopic Enrichment | > 98% | Mass Spectrometry | Assumed for standard |

| Molecular Formula | C₂₇H₃₀D₅N₆O₈P | - | [14] |

| Molecular Weight | 607.61 g/mol | - | [14][15] |

Conclusion

The synthesis and purification of this compound require a multi-step process involving the preparation of a deuterated phosphoramidate intermediate, its coupling with the GS-441524 nucleoside core, and rigorous purification, primarily using HPLC. While the protocols are adapted from the synthesis of non-deuterated Remdesivir, careful execution and analytical characterization are crucial to obtain a high-purity product suitable for its intended use as an internal standard in sensitive bioanalytical assays. The methodologies described provide a comprehensive framework for researchers and scientists working on the synthesis of isotopically labeled antiviral compounds.

References

- 1. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 2. Analytical method development techniques of remdesivir [wisdomlib.org]

- 3. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ijpscr.info [ijpscr.info]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C27H35N6O8P | CID 146047203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound - CD Bioparticles [cd-bioparticles.net]

physical and chemical properties of Remdesivir-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir-D5, also known as GS-5734-D5, is a deuterium-labeled analog of the broad-spectrum antiviral agent Remdesivir.[1][2] It serves as a critical internal standard for the quantitative analysis of Remdesivir in biological matrices, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of five deuterium atoms provides a stable isotopic signature, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its use in bioanalytical assays.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below.

Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate | [4] |

| Molecular Formula | C₂₇H₃₀D₅N₆O₈P | [5] |

| Molecular Weight | 607.61 g/mol | [4] |

| CAS Number | 2440242-47-5 | [4] |

| Parent Drug | Remdesivir | [5] |

| Isotopic Purity | 98 atom % D | [4] |

| Chemical Purity | Min. 95% (HPLC-UVD) | [4] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White Crystalline Solid | [4] |

| Solubility | Soluble in DMSO, MeOH, DMF. | [4] |

| Storage (Powder) | Store at 0 to 8 °C. | [4] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month. | [3] |

Experimental Use and Protocols

This compound is the preferred internal standard for the quantification of Remdesivir in pharmacokinetic studies and therapeutic drug monitoring due to its similar chemical properties and distinct mass.[1][2]

Experimental Protocol: Quantification of Remdesivir in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of Remdesivir in human plasma utilizing this compound as an internal standard.[1]

1. Preparation of Stock and Working Solutions:

-

Master Stock Solutions (1 mg/mL): Prepare master stock solutions of both Remdesivir and this compound in dimethyl sulfoxide (DMSO).[1] These solutions should be stored at -80°C when not in use.[1]

-

Remdesivir Working Stock Solutions: Serially dilute the Remdesivir master stock solution with DMSO to create a series of working stock solutions at various concentrations (e.g., from 12.5 ng/mL to 125,000 ng/mL).[1] Store these solutions at -80°C.[1]

-

Internal Standard Working Solution (0.5 ng/mL): Dilute the this compound master stock solution in a solution of 1% formic acid in acetonitrile to a final concentration of 0.5 ng/mL.[1] This solution is used for protein precipitation and should be stored at -80°C.[1]

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (calibrators, quality controls, and unknown samples) into a 96-well plate.[1]

-

Initiate protein precipitation by adding 300 µL of the internal standard working solution (0.5 ng/mL of this compound in 1% formic acid in acetonitrile) to each well, except for the blank plasma controls which receive the acetonitrile/formic acid solution without the internal standard.[1]

-

The plate is then processed to separate the precipitated proteins, and the resulting supernatant is used for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a suitable C18 column, such as a Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm), with a gradient elution program.[1]

-

Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization mode with selected reaction monitoring (SRM) for the specific mass transitions of Remdesivir and this compound.[6]

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte (Remdesivir) to the internal standard (this compound) against the nominal concentration of the calibrators.[1] A weighting factor of 1/x² is recommended for the regression analysis.[1]

Visualizations

Relationship and Application of this compound

Caption: Workflow for the quantification of Remdesivir using this compound as an internal standard.

Metabolic Pathway of Remdesivir

Caption: Simplified intracellular activation pathway of Remdesivir to its active triphosphate form.

References

- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. synthose.com [synthose.com]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Stability of Remdesivir-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Remdesivir-D5, a deuterated analog of the antiviral drug Remdesivir. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, as a tracer in metabolic investigations, or in other research applications where a precise understanding of its chemical and isotopic integrity is crucial.

Introduction to this compound

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of various viral infections.[1][2] It is a nucleotide analog prodrug that, upon intracellular metabolism, inhibits viral RNA-dependent RNA polymerase, leading to the termination of viral RNA transcription.[1][3]

This compound is a stable isotope-labeled version of Remdesivir, where five hydrogen atoms on the phenyl group have been replaced with deuterium atoms. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the unlabeled Remdesivir in mass spectrometry-based analytical methods.[4] Consequently, this compound is an ideal internal standard for the accurate quantification of Remdesivir in biological matrices.[4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.[6]

The utility of this compound is contingent upon its isotopic purity and chemical stability. High isotopic purity ensures minimal interference with the quantification of the unlabeled analyte, while its stability guarantees that it does not degrade during sample storage and analysis, which could otherwise lead to inaccurate results. This guide delves into the analytical methodologies for assessing these critical parameters.

Data Presentation

The following tables summarize the key quantitative data regarding the isotopic purity and stability of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H30D5N6O8P | [7][8] |

| Molecular Weight | 607.61 g/mol | [7] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| Storage Conditions | -20°C for long-term storage | [3][7] |

Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the intended number of deuterium atoms. While specific batch-to-batch variations exist, a representative isotopic distribution for a high-purity this compound standard is presented below. The primary species is the D5 isotopologue, with minor contributions from other isotopologues.

| Isotopologue | Deuterium Atoms | Expected Abundance (%) |

| D5 | 5 | > 98% |

| D4 | 4 | < 2% |

| D3 | 3 | < 0.5% |

| D2 | 2 | < 0.1% |

| D1 | 1 | < 0.1% |

| D0 (Unlabeled) | 0 | < 0.1% |

Note: This table represents a typical isotopic distribution for a high-purity standard. Actual values should be confirmed from the Certificate of Analysis for a specific batch.

Stability of Remdesivir under Forced Degradation

| Stress Condition | Reagent and Conditions | Degradation of Remdesivir (%) | Reference |

| Acidic Hydrolysis | 1N HCl, 80°C, 4 hours | 98.45% | [1] |

| Alkaline Hydrolysis | 0.01N NaOH, 80°C, 4 hours | 31.35% | [1] |

| Oxidative Degradation | 3% H2O2, Room Temperature, 180 min | Significant Degradation | [2] |

| Thermal Degradation | 100°C, 2 hours | Significant Degradation | [10] |

| Photolytic Degradation | UV light | Stable | [10] |

Note: The stability of this compound is expected to be comparable or slightly enhanced compared to Remdesivir due to the kinetic isotope effect.[6]

Experimental Protocols

Detailed methodologies for the determination of isotopic purity and stability of this compound are provided below.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Principle: High-resolution mass spectrometry can differentiate between the various isotopologues of this compound based on their precise mass-to-charge ratios (m/z). The relative abundance of each isotopologue is determined by integrating the corresponding peaks in the mass spectrum.

Experimental Workflow:

Caption: Workflow for Isotopic Purity Determination by HRMS.

Materials and Reagents:

-

This compound standard

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

Syringe pump for direct infusion or a UHPLC system

Instrumental Conditions (Representative):

-

Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 320°C

-

Sheath Gas Flow Rate: 40 units

-

Auxiliary Gas Flow Rate: 10 units

-

Mass Resolution: > 70,000 FWHM

-

Scan Range: m/z 150-1000

Data Analysis:

-

From the high-resolution mass spectrum, extract the ion chromatograms for the theoretical exact masses of the protonated isotopologues of Remdesivir (D0 to D5).

-

Remdesivir (D0) [M+H]+: m/z 603.2331

-

This compound [M+H]+: m/z 608.2646

-

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue using the following formula: % Isotopologue = (Area of Isotopologue / Sum of Areas of all Isotopologues) * 100

Stability Assessment by Stability-Indicating HPLC-UV Method

Principle: A stability-indicating HPLC method is used to separate the intact drug from its degradation products. The decrease in the peak area of the intact drug over time under various stress conditions is monitored to determine its stability.

Experimental Workflow:

Caption: Workflow for Forced Degradation Study by HPLC-UV.

Materials and Reagents:

-

This compound standard

-

HPLC grade acetonitrile and methanol

-

HPLC grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Ammonium acetate buffer

Chromatographic Conditions (Representative): [10]

-

Column: C18 column (e.g., 4.6 x 100 mm, 3 µm)

-

Mobile Phase: Ammonium acetate buffer (pH 4.0) and Acetonitrile (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

Detection Wavelength: 245 nm

Preparation of Stressed Samples:

-

Acidic Hydrolysis: Mix this compound solution with 1N HCl and heat at 80°C for a specified duration. Neutralize with 1N NaOH before injection.

-

Alkaline Hydrolysis: Mix this compound solution with 0.1N NaOH and keep at room temperature for a specified duration. Neutralize with 0.1N HCl before injection.

-

Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature for a specified duration.

-

Thermal Degradation: Heat the solid this compound or its solution at a specified temperature (e.g., 100°C) for a defined period.

-

Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified duration.

Data Analysis: Calculate the percentage of degradation using the following formula: % Degradation = ((Initial Area - Stressed Area) / Initial Area) * 100

Mechanism of Action of Remdesivir

Remdesivir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-443902. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination during viral RNA synthesis.

Caption: Mechanism of Action of Remdesivir.

Conclusion

This technical guide has outlined the critical aspects of the isotopic purity and stability of this compound. The provided data and experimental protocols serve as a foundation for researchers to ensure the quality and reliability of their analytical work involving this important deuterated standard. Adherence to rigorous analytical methodologies is paramount for generating accurate and reproducible data in drug development and related scientific disciplines. It is recommended that users always refer to the Certificate of Analysis provided by the manufacturer for batch-specific isotopic purity information and perform their own stability assessments under their specific experimental conditions.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for Remdesivir-D5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of Remdesivir-D5. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their studies.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability and product specifications may vary among suppliers. Below is a summary of the key information gathered from publicly available data.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | This compound | HY-104077S | >98% | Not Specified | 1 mg, 5 mg, 10 mg |

| CD Bioparticles | This compound | CDDAPI25-044-L | ≥98% | Not Specified | 5 mg |

| Simson Pharma | Remdesivir D5 | Not Specified | Not Specified | Not Specified | Inquire |

| Acanthus Research | This compound | R-00407-01 | Not Specified | Not Specified | Inquire |

Note: Pricing information is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Experimental Protocols

Synthesis of this compound

Key Synthetic Steps (based on the synthesis of deuterated GS-441524):

-

Deuteration of the Ribose Moiety: The synthesis can start from a suitable ribose derivative. Deuterium atoms can be introduced at specific positions of the ribose sugar through stereoselective reduction reactions using deuterium-labeled reducing agents, such as sodium borodeuteride (NaBD4).

-

Glycosylation: The deuterated ribose derivative is then coupled with the pyrrolo[2,1-f][1][2][3]triazin-4-amine base to form the C-nucleoside GS-441524-D5.

-

Phosphoramidation: The deuterated nucleoside is subsequently converted to the phosphoramidate prodrug, this compound, through a phosphoramidation reaction. This step involves the coupling of the 5'-hydroxyl group of the deuterated nucleoside with a chiral phosphoramidate moiety.

-

Purification: The final product, this compound, is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Quantification of Remdesivir in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This compound is commonly used as an internal standard for the accurate quantification of Remdesivir in biological matrices like plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma), add a precise amount of this compound solution of a known concentration.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

The chromatographic conditions should be optimized to achieve good separation of Remdesivir and this compound from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the multiple reaction monitoring (MRM) transitions for both Remdesivir and this compound.

-

Remdesivir: Select a specific precursor ion (e.g., m/z 603.2) and a product ion (e.g., m/z 201.1).

-

This compound: Select the corresponding precursor ion (e.g., m/z 608.2) and the same product ion (e.g., m/z 201.1).

-

-

The mass spectrometer parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of Remdesivir to this compound.

-

Construct a calibration curve by plotting the peak area ratios of a series of calibration standards with known concentrations of Remdesivir against their corresponding concentrations.

-

Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathway and Mechanism of Action

Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form, which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Caption: Mechanism of action of Remdesivir.

Workflow for LC-MS/MS Quantification:

Caption: Experimental workflow for Remdesivir quantification.

References

Remdesivir-D5: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Remdesivir-D5, a deuterated stable isotope-labeled internal standard for the antiviral drug Remdesivir. This document details the key quality attributes, analytical methodologies, and the mechanistic pathway of its parent compound, offering a crucial resource for researchers engaged in preclinical and clinical development, as well as in bioanalytical and drug metabolism studies.

Specifications

This compound is a critical tool for the accurate quantification of Remdesivir in various biological matrices. Its identity and purity are established through a series of rigorous tests. The table below summarizes the typical specifications found on a Certificate of Analysis.

| Parameter | Specification | Typical Value |

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₂₇H₃₀D₅N₆O₈P | C₂₇H₃₀D₅N₆O₈P |

| Molecular Weight | 607.61 g/mol | 607.61 g/mol |

| Chemical Purity (HPLC) | ≥95% | ≥98% |

| Isotopic Purity | ≥98 atom % D | ≥98 atom % D[1] |

| Identity (¹H-NMR, MS) | Conforms to structure | Conforms |

| Solubility | Soluble in DMSO, Methanol, DMF | Soluble in DMSO, Methanol, DMF[1] |

| Storage Conditions | -20°C or 0 to 8°C, protect from light and moisture | Store at -20°C for long-term storage.[2] Short-term storage at 0 to 8°C is also acceptable.[1] |

| CAS Number | 1809249-37-3 or 2440242-47-5 | Varies by manufacturer.[1][3] |

Experimental Protocols

The following sections detail the methodologies for the key analytical tests performed to ensure the quality and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted). A common mobile phase composition is a 50:50 (v/v) mixture of acetonitrile and water (pH adjusted to 3.0 with o-phosphoric acid).[4]

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 40°C.[3]

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 100-1000.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or injected via an LC system.

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (608.61). The isotopic distribution is examined to calculate the deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).[5][6]

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are compared with the expected structure of Remdesivir. The absence of signals in the region where the deuterated protons would appear confirms the high isotopic enrichment.

Mechanism of Action and Signaling Pathway

Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active form, an adenosine triphosphate (ATP) analog.[7][8] This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[9][10] The incorporation of the Remdesivir triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby inhibiting viral replication.[7][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma [scholarworks.indianapolis.iu.edu]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Development and Validation of High-Performance Liquid Chromatography Method for the Quantification of Remdesivir in Intravenous Dosage Form [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Remdesivir-D5 in Advancing Pharmacokinetic Studies of a Key Antiviral Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development and therapeutic monitoring, precise and reliable quantification of drug concentrations in biological matrices is paramount. For Remdesivir, a cornerstone in the treatment of viral infections, pharmacokinetic (PK) studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, thereby optimizing dosing regimens and ensuring patient safety and efficacy. A key component enabling the accuracy of these studies is the use of a stable isotope-labeled internal standard, with Remdesivir-D5 playing a central role. This technical guide delineates the critical function of this compound in the bioanalysis of Remdesivir, providing a comprehensive overview of experimental protocols, quantitative data, and the underlying metabolic pathways.

The Indispensable Role of this compound as an Internal Standard

In pharmacokinetic studies, Remdesivir is quantified in biological matrices, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This highly sensitive and selective technique is susceptible to variations in sample preparation and matrix effects, which can impact the accuracy of the results. To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound, a deuterated analog of Remdesivir, serves as the ideal internal standard for this purpose.[2][3]

By introducing a known quantity of this compound into each sample at the beginning of the analytical process, any loss of the analyte (Remdesivir) during sample extraction and processing is mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization of Remdesivir in the mass spectrometer's ion source due to co-eluting matrix components is compensated for by the identical behavior of this compound. This is because the deuterium labeling imparts a negligible difference in the physicochemical properties of the molecule, causing it to co-elute with the unlabeled drug during chromatography, while its increased mass allows for its distinct detection by the mass spectrometer. The ratio of the peak area of Remdesivir to that of this compound is then used for quantification, ensuring a highly accurate and precise measurement of the drug concentration, independent of sample-to-sample variations.

Quantitative Pharmacokinetic Data of Remdesivir and its Metabolites

The use of robust bioanalytical methods incorporating this compound has enabled the generation of critical pharmacokinetic data for Remdesivir and its primary metabolites, GS-704277 and GS-441524. The following tables summarize key pharmacokinetic parameters observed in various studies.

Table 1: Pharmacokinetic Parameters of Remdesivir in Healthy Subjects and COVID-19 Patients

| Population | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Healthy Volunteers | 150 mg IV | - | - | 0.48 | [4] |

| COVID-19 Patients | Standard Dose | 2091 (CV% 99.1) | 2791 (CV% 175.7) | - | [5] |

Table 2: Pharmacokinetic Parameters of GS-441524 (Metabolite) in Healthy Subjects and COVID-19 Patients

| Population | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Healthy Volunteers | 150 mg IV | - | - | 26.6 | [4] |

| COVID-19 Patients | Standard Dose | 104.9 (CV% 46.6) | 1976 (CV% 52.6) | - | [5] |

Table 3: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Mice after a 20 mg/kg IV Dose

| Analyte | Cmax (nM) | AUC0-t (h·nM) | Reference |

| Remdesivir (RDV) | - | - | [6] |

| RMP (Monophosphate) | 2896 | 4558 | [6] |

| RN (Nucleoside) | 35819 | 136572 | [6] |

Experimental Protocols for Bioanalysis

The accurate quantification of Remdesivir relies on a meticulously validated bioanalytical method. The following is a detailed, representative protocol for the analysis of Remdesivir in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

This is a common and efficient method for extracting Remdesivir from plasma samples.[7]

-

Thaw Plasma Samples : Frozen human plasma samples are thawed on ice to minimize degradation of the analytes.[8]

-

Aliquoting : A small volume of plasma (e.g., 50 µL) is aliquoted into a clean microcentrifuge tube.

-

Addition of Internal Standard : A precise volume of a working solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is added to each plasma sample. This step is critical for accurate quantification.

-

Protein Precipitation : A larger volume of cold acetonitrile (e.g., 200 µL) is added to the plasma sample containing the internal standard.[6]

-

Vortexing : The mixture is vortexed vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and complete precipitation of plasma proteins.

-

Centrifugation : The tubes are centrifuged at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer : The clear supernatant, containing Remdesivir and this compound, is carefully transferred to a new set of tubes or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional but Recommended) : The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent (e.g., 50:50 water:methanol with 0.1% formic acid) to concentrate the analytes and improve chromatographic performance.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation :

-

HPLC System : A high-performance liquid chromatography system capable of delivering a precise and stable gradient is used.

-

Column : A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm) is commonly employed for the separation of Remdesivir and its metabolites.[8]

-

Mobile Phase : A gradient elution is typically used, consisting of two mobile phases:

-

Mobile Phase A: Water with an additive such as 0.1% formic acid to improve peak shape and ionization.

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program : A specific gradient program is developed to achieve optimal separation of Remdesivir from its metabolites and endogenous plasma components.

-

Flow Rate : A typical flow rate is in the range of 0.3-0.5 mL/min.

-

Injection Volume : A small volume of the prepared sample extract (e.g., 5-10 µL) is injected onto the column.

-

-

Mass Spectrometry Detection :

-

Mass Spectrometer : A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Source : Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Remdesivir and its metabolites.

-

Multiple Reaction Monitoring (MRM) : The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Remdesivir and this compound. This provides high specificity and reduces background noise.

-

Remdesivir Transition : e.g., m/z 603.2 → 402.2

-

This compound Transition : e.g., m/z 608.2 → 407.2

-

-

Data Acquisition and Processing : The data is acquired and processed using specialized software. A calibration curve is constructed by plotting the peak area ratio of Remdesivir to this compound against the concentration of the calibration standards. The concentrations of Remdesivir in the unknown samples are then calculated from this calibration curve.

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of Remdesivir and the experimental workflow for its bioanalysis.

References

- 1. Pharmacokinetics and tissue distribution of remdesivir and its metabolites nucleotide monophosphate, nucleotide triphosphate, and nucleoside in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]

- 7. lcms.cz [lcms.cz]

- 8. Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects - PMC [pmc.ncbi.nlm.nih.gov]

Remdesivir in Cell Culture: An In-depth Technical Guide to Preliminary Studies

A Note on Remdesivir-D5: Preliminary research literature primarily focuses on the antiviral activity and mechanisms of Remdesivir. Its deuterated form, this compound, is predominantly utilized as a stable isotope-labeled internal standard for pharmacokinetic and bioanalytical assays to ensure accurate quantification of Remdesivir. The following guide details the extensive in-vitro studies conducted on Remdesivir.

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated in-vitro efficacy against a range of viruses, including coronaviruses like SARS-CoV-2, SARS-CoV, and MERS-CoV.[1][2] It is a phosphoramidate prodrug of a nucleoside analog that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor, targeting the viral genome replication process.[1][3] This technical guide provides a comprehensive overview of the preliminary in-vitro studies of Remdesivir, focusing on its mechanism of action, experimental protocols, quantitative data, and effects on cellular signaling pathways.

Mechanism of Action

Remdesivir is a prodrug that must be metabolized within host cells to its active triphosphate form, GS-443902 (also known as Remdesivir triphosphate or RDV-TP).[2][4] Upon entry into the cell, Remdesivir undergoes a series of enzymatic reactions. It is first cleaved by esterases, such as carboxylesterase 1 or cathepsin A, to its monophosphate form.[2][5] This is subsequently phosphorylated by host cell kinases to the active triphosphate metabolite.[2]

The active form, RDV-TP, acts as an adenosine triphosphate (ATP) analog and competes with endogenous ATP for incorporation into the nascent viral RNA chain by the viral RdRp.[2][3] Once incorporated, Remdesivir causes delayed chain termination, effectively halting viral RNA synthesis and subsequent viral replication.[3][6] Studies have shown that the SARS-CoV-2 RdRp has a higher selectivity for RDV-TP over natural ATP.[2]

Quantitative Data from In-Vitro Studies

The antiviral activity of Remdesivir has been quantified in numerous cell culture studies. The most common metrics reported are the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | 0.22 - 0.32 (EC50) | >100 | 312.5 - 454.5 | [7] |

| SARS-CoV-2 | Vero E6 | 0.77 or 23.15 (EC50) | - | - | [7] |

| SARS-CoV-2 | hPSC-CMs | - | - | >60-fold higher activity than in Vero E6 | [8] |

| SARS-CoV-2 | Caco-2 | 0.046 (IC50) | >125 | >2717 | [9] |

| SARS-CoV-2 | PSC-HIOs | 3.2 (IC50) | >125 | >39 | [9] |

| SARS-CoV | HAE | 0.074 (EC50) | - | - | [10] |

| MERS-CoV | HAE | 0.074 (EC50) | - | - | [10] |

| MERS-CoV | - | 0.340 (IC50) | - | - | [6] |

| Murine Hepatitis Virus | Delayed Brain Tumor Cells | 0.030 (EC50) | - | - | [10] |

| Enterovirus 68D | - | 0.050 (EC50) | - | - | [11] |

| Enterovirus 71 | - | 0.140 (EC50) | - | - | [11] |

| Rhinovirus A/B | H1 HeLa | 0.385 - 0.750 (EC50) | - | - | [11] |

| HCV Genotype 1b/2a | - | 0.072 - 0.089 (EC50) | - | - | [11] |

Note: EC50 and IC50 values can vary depending on the cell line, viral strain, and experimental conditions.

Experimental Protocols

Standardized in-vitro assays are crucial for determining the antiviral efficacy of compounds like Remdesivir. The following are detailed methodologies for key experiments.

Cell Culture and Virus Propagation

-

Cell Lines: Vero E6 (African green monkey kidney) cells are commonly used for their susceptibility to a wide range of viruses, including SARS-CoV-2.[7][12] Other relevant cell lines include human airway epithelial (HAE) cells, Huh7 (human liver), Caco-2 (human colon), and human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and intestinal organoids (PSC-HIOs).[8][9][10]

-

Culture Conditions: Cells are typically cultured at 37°C in a 5% CO2 incubator.[4] The culture medium used is specific to the cell line, for example, Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

Antiviral Activity Assays

Plaque Reduction Assay:

-

Seed cells in multi-well plates and grow to confluence.

-

Infect the cell monolayer with a known titer of the virus for 1 hour at 37°C.[8]

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Overlay the cells with a medium containing various concentrations of Remdesivir and a gelling agent like agarose or methylcellulose.

-

Incubate for a period that allows for plaque formation (e.g., 72 hours).[8]

-

Fix and stain the cells with a dye such as crystal violet to visualize and count the plaques.[8]

-

The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

Tissue Culture Infectious Dose 50 (TCID50) Assay:

-

Seed cells in 96-well plates.

-

Prepare serial dilutions of the virus and add them to the wells.

-

In parallel, treat infected cells with serial dilutions of Remdesivir.[13]

-

Incubate for a set period (e.g., 72 hours) and observe for cytopathic effects (CPE).[13]

-

The TCID50 is the viral dilution that causes CPE in 50% of the wells. The antiviral effect is measured by the reduction in viral titer in the presence of the drug.

Quantification of Viral Replication

Quantitative Reverse Transcription PCR (qRT-PCR):

-

Infect cells with the virus in the presence or absence of Remdesivir.

-

After a specific incubation period (e.g., 48 hours), harvest the cell supernatant or intracellular RNA.[7]

-

Extract viral RNA using a commercial kit.

-

Perform qRT-PCR using primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).[7]

-

The reduction in viral RNA copies in the drug-treated samples compared to the untreated control indicates the inhibitory activity of the compound.[7]

Signaling Pathways and Cellular Metabolism

The metabolism of Remdesivir is crucial for its antiviral activity and involves host cell enzymes.[5] Genome-wide CRISPR-Cas9 screening and transcriptomic studies have helped elucidate the cellular pathways involved in Remdesivir's metabolism and potential toxicity.[5]

Key pathways identified include:

-

Nucleoside diphosphate metabolism: Genes involved in this pathway are enriched after Remdesivir treatment, which is consistent with the phosphorylation steps required for its activation.[5]

-

Carbohydrate transport and catabolism: These pathways are also implicated in the cellular processing of Remdesivir.[5]

-

RNA polymerase and nutrient stress response pathways: Upregulation of these pathways, driven by ATF3 and ATF4, has been observed and is a common cellular response to stress, including mitochondrial stress.[5]

Bioinformatic analyses have also suggested that Remdesivir may exert its effects through various signaling pathways, including:

-

Transforming growth factor (TGF-β)

-

PI3K-Akt

-

mTOR

-

MAPK

-

Toll-like receptor signaling pathways[14]

Visualizations

The following diagrams illustrate the intracellular activation of Remdesivir and a typical experimental workflow for in-vitro antiviral testing.

Caption: Intracellular metabolic activation pathway of Remdesivir.

Caption: Experimental workflow for in-vitro antiviral activity testing.

References

- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nbinno.com [nbinno.com]

- 4. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 8. Antiviral activity and safety of remdesivir against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Inhibition of SARS-CoV-2 Replication in Human Pluripotent Stem Cell–Derived Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - CD Bioparticles [cd-bioparticles.net]

- 11. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. Pharmacological targets and validation of remdesivir for the treatment of COVID-19-associated pulmonary fibrosis: A network-based pharmacology and bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]

Remdesivir-D5: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and physicochemical properties of Remdesivir-D5. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. While much of the available safety and toxicology data pertains to the non-deuterated parent compound, Remdesivir, the deuterated analogue, this compound, is expected to exhibit a similar toxicological and safety profile.

Compound Overview

Remdesivir is a broad-spectrum antiviral medication that functions as a prodrug.[1] It undergoes intracellular metabolism to form its active triphosphate metabolite, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2] this compound is a deuterated version of Remdesivir, where five hydrogen atoms on the phenoxy group have been replaced with deuterium. This isotopic labeling is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification.

Physicochemical Properties

The key physicochemical properties of Remdesivir and its deuterated analogue are summarized below.

| Property | Remdesivir | This compound | Data Source |

| Molecular Formula | C₂₇H₃₅N₆O₈P | C₂₇H₃₀D₅N₆O₈P | PubChem |

| Molar Mass | 602.58 g/mol | 607.6 g/mol | PubChem |

| IUPAC Name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate | PubChem |

| CAS Number | 1809249-37-3 | 2440242-47-5 | PubChem |

| Appearance | White to off-white or yellow powder | Not specified, expected to be similar | - |

| Water Solubility | 0.339 mg/L | Not specified, expected to be similar | [6][7] |

Safety Data and Hazard Information

The following safety information is primarily based on the Safety Data Sheet (SDS) for Remdesivir. Researchers handling this compound should adhere to these precautions.

Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. May cause damage to the kidneys through prolonged or repeated exposure. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. |

| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |

Handling and Storage Precautions

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Ensure that gloves are compatible with the solvents being used.

-

Respiratory Protection: If handling the powder outside of a ventilated enclosure, use a NIOSH-approved respirator with an appropriate particulate filter.

Laboratory Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.

-

Spillage: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage

-

Unopened Vials (Lyophilized Powder): Store at room temperature, below 30°C (86°F).

-

Reconstituted Solution: Should be used immediately. If necessary, it can be stored for up to 4 hours at room temperature (20°C to 25°C) or up to 24 hours at refrigerated temperature (2°C to 8°C).[9][10]

-

Diluted Infusion Solution: Stable for 24 hours at room temperature (20°C to 25°C) or 48 hours at refrigerated temperature (2°C to 8°C).[11]

Toxicity Profile

The following table summarizes the known adverse effects of Remdesivir from preclinical and clinical studies.

| Organ System | Observed Adverse Effects |

| Hepatic | Elevations in serum aminotransferases (ALT, AST).[10] |

| Renal | Acute kidney injury, worsening of underlying chronic kidney disease.[12] |

| Cardiovascular | Hypotension, arrhythmias, cardiac arrest.[12] |

| Gastrointestinal | Nausea, vomiting. |

| Hematological | Anemia, lymphopenia.[12] |

| Dermatological | Rash, pruritus.[12] |

| Neurological | Headache, delirium.[12] |

Stability Data

Remdesivir is an ester prodrug and is susceptible to degradation, particularly under basic conditions.

| Condition | Stability/Degradation |

| Acidic Hydrolysis (0.1 N HCl) | Degradation observed.[2] |

| Basic Hydrolysis (0.1 N NaOH) | Extensive degradation.[2][5] |

| Neutral Hydrolysis (Water) | Some degradation observed.[2] |

| Oxidative (3% H₂O₂) | Degradation observed.[2] |

| Thermal | Stable under dry heat conditions.[2] |

| Photolytic | Stable under photolytic stress.[2] |

| Plasma (ex vivo) | Moderately unstable with a reported half-life of approximately 78 minutes in human plasma. |

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol provides a general workflow for assessing the antiviral activity of this compound in a cell-based assay.

-

Cell Culture: Plate a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in cell culture medium.

-

Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

-

Treatment: After a short incubation period with the virus, remove the inoculum and add the media containing the different concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (typically 48-72 hours).

-

Endpoint Measurement: Assess the antiviral activity by a suitable method, such as:

-

CPE Inhibition Assay: Visually score the wells for the inhibition of virus-induced cell death.

-

Plaque Reduction Assay: For viruses that form plaques, this assay can be used to quantify the reduction in plaque number.

-

qRT-PCR: Quantify the amount of viral RNA in the cell supernatant.

-

Cell Viability Assay: Use a reagent such as MTT or CellTiter-Glo to measure cell viability.

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀).

LC-MS/MS Quantification of Remdesivir and its Metabolites

This compound is an ideal internal standard for the quantification of Remdesivir in biological matrices.

-

Sample Preparation:

-

To a plasma or tissue homogenate sample, add an internal standard solution containing a known concentration of this compound.

-

Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier such as formic acid or ammonium acetate.

-

Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Remdesivir and this compound.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of Remdesivir spiked into the same biological matrix.

-

Calculate the concentration of Remdesivir in the unknown samples by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.

-

Mechanism of Action and Metabolic Pathway

Remdesivir is a prodrug that must be metabolized within the host cell to its pharmacologically active form.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. comms.tbrhsc.net [comms.tbrhsc.net]

- 4. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. news-medical.net [news-medical.net]

- 9. hawaiihealthpartners.org [hawaiihealthpartners.org]

- 10. calhospital.org [calhospital.org]

- 11. VEKLURY® (remdesivir) Dosing and Administration | HCP [vekluryhcp.com]

- 12. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Remdesivir in Human Plasma using a Validated LC-MS/MS Method with Remdesivir-D5 as an Internal Standard

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Remdesivir in human plasma. The method utilizes Remdesivir-D5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. The method was validated according to regulatory guidelines and has demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Remdesivir.

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral nucleotide prodrug that has shown efficacy against a range of RNA viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[1] As a prodrug, Remdesivir is metabolized within the body to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase.[2][3] Accurate quantification of Remdesivir in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient safety. This application note presents a detailed protocol for a robust LC-MS/MS method for the determination of Remdesivir in human plasma, employing its deuterated analog, this compound, as the internal standard.

Experimental

Materials and Reagents

-

Remdesivir reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Chromatographic Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm) or equivalent[1]

Stock and Working Solutions

-

Remdesivir Stock Solution (1 mg/mL): Prepared by dissolving an appropriate amount of Remdesivir in a suitable solvent such as DMSO.

-

This compound Stock Solution (1 mg/mL): Prepared similarly to the Remdesivir stock solution.

-

Working Solutions: Serial dilutions of the stock solutions were made with an appropriate solvent to prepare calibration standards and quality control (QC) samples.

Detailed Experimental Protocol

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

-

Add 200 µL of cold acetonitrile to precipitate proteins.[4]

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 4200 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract with 100 µL of the mobile phase.[4]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A time-programmed gradient elution is used to achieve optimal separation. |

| Flow Rate | 0.4 mL/min[5] |

| Column Temperature | 35 °C[5] |

| Injection Volume | 5 µL |

| Run Time | Approximately 4.5 minutes[4] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Remdesivir: m/z 603.2 → 402.1this compound: m/z 608.2 → 407.1 |

| Source Temperature | Optimized for the specific instrument. |

| IonSpray Voltage | Optimized for the specific instrument. |

| Collision Energy | Optimized for the specific instrument. |

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, accuracy, precision, selectivity, and stability.

Linearity: The calibration curve was linear over the concentration range of 0.5 to 5000 ng/mL for Remdesivir in human plasma.[1] A weighting factor of 1/x² was applied to the linear regression. The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples at low, medium, and high concentrations. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | < 5.2 | < 9.8 | Within ± 15 | Within ± 15 |

| LQC | 1.5 | < 5.2 | < 9.8 | Within ± 15 | Within ± 15 |

| MQC | 1000 | < 5.2 | < 9.8 | Within ± 15 | Within ± 15 |

| HQC | 4000 | < 5.2 | < 9.8 | Within ± 15 | Within ± 15 |

| Data synthesized from published literature demonstrating typical method performance.[1][6] |

Selectivity: The method demonstrated excellent selectivity, with no significant interfering peaks observed at the retention times of Remdesivir and this compound in blank plasma samples from different sources.

Matrix Effect and Recovery: The extraction efficiency and matrix effect were assessed and found to be consistent and reproducible across different lots of human plasma. The extraction recovery of Remdesivir was approximately 77%.[1]

Stability: Remdesivir was found to be stable in human plasma under various storage conditions, including short-term benchtop, long-term freezer storage, and freeze-thaw cycles.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for Remdesivir quantification.

Remdesivir Metabolic Pathway

Caption: Metabolic activation pathway of Remdesivir.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of Remdesivir in human plasma using this compound as an internal standard. The method is rapid, sensitive, and robust, making it a valuable tool for researchers and clinicians involved in the development and therapeutic monitoring of Remdesivir.

References

- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol: Quantification of Remdesivir in Human Plasma using Remdesivir-D5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of infections caused by RNA viruses.[1] Accurate and reliable quantification of Remdesivir in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of Remdesivir in human plasma using a stable isotope-labeled internal standard, Remdesivir-D5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects.[2]

Principle

This method involves the extraction of Remdesivir and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of Remdesivir to this compound.

Materials and Reagents

-

Remdesivir analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (reagent grade)

-

Drug-free human plasma (K2EDTA)

-

96-well protein precipitation plates

-

Analytical balance, vortex mixer, centrifuge

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow

Caption: Experimental workflow for Remdesivir quantification in plasma.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Remdesivir Stock Solution (1 mg/mL): Accurately weigh and dissolve Remdesivir in dimethyl sulfoxide (DMSO) to obtain a final concentration of 1 mg/mL.[1]